
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- , also known as 2-chloro-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide , is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O . It falls within the class of phenolic compounds and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the chlorination of a phenol derivative, specifically introducing a chlorine atom at the 2-position of the phenolic ring. The pyrrolidinylmethyl group is then attached to the 4-position of the phenol ring. The synthetic pathway may vary, but it typically includes chlorination, amidation, and cyclization steps. Detailed synthetic routes can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- consists of a chlorinated phenol core with a pyrrolidinylmethyl substituent. The chlorine atom is positioned ortho to the hydroxyl group, and the pyrrolidinylmethyl moiety is attached to the benzene ring. The acetamide functional group completes the structure. Refer to the chemical structure for visual clarity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitution , oxidation , and hydrolysis . For instance, the chlorine atom can undergo substitution reactions with nucleophiles, leading to the modification of the phenolic ring. Investigating its reactivity with different reagents provides insights into its behavior .
Mechanism of Action
The precise mechanism of action for Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- depends on its specific pharmacological context. It may interact with receptors, enzymes, or cellular components. Further studies are needed to elucidate its mode of action, especially if it exhibits biological activity .
properties
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSLLUSEPJWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


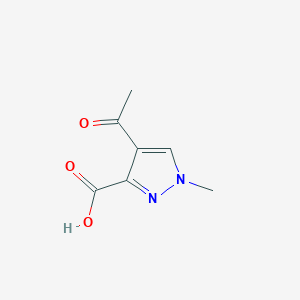
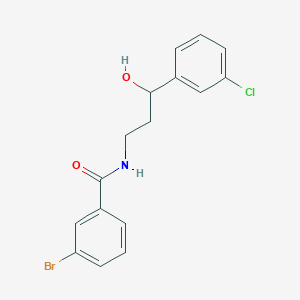
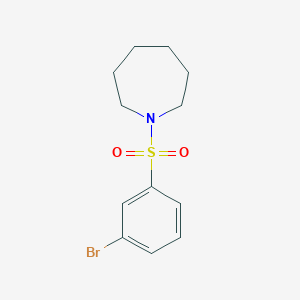
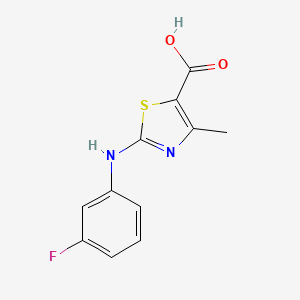
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
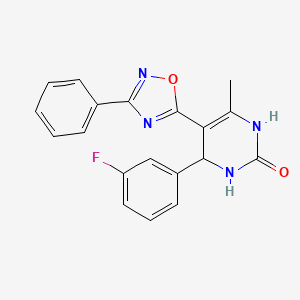
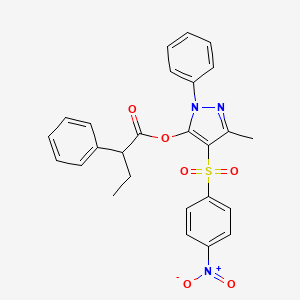
![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)
